molecular formula C15H14N2O4 B7582210 N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide

N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide

Cat. No. B7582210
M. Wt: 286.28 g/mol
InChI Key: VVHFAAYLNJVTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as DPCPX, and it is a potent antagonist of adenosine receptors.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide is a potent antagonist of adenosine receptors. It binds to the adenosine receptor and prevents it from being activated by adenosine. This results in a decrease in the activity of the receptor, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide are related to its antagonistic activity on adenosine receptors. This compound has been shown to have effects on sleep, pain, and inflammation. It has also been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide in lab experiments is its potency and specificity as an adenosine receptor antagonist. This makes it a useful tool for studying the role of adenosine receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures are necessary when working with this compound.

Future Directions

There are several future directions for the use of N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide in scientific research. One direction is the study of its potential use in the treatment of various diseases. Another direction is the development of new compounds that are more selective and potent antagonists of adenosine receptors. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential role in various physiological processes.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide involves several steps. The first step involves the synthesis of 5-methyl-1-benzofuran-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2,6-dioxopiperidin-3-yl) amine to produce the final product.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide has been used in various scientific research applications. One of the main applications is in the study of adenosine receptors. Adenosine receptors are involved in a wide range of physiological processes, including sleep, pain, and inflammation. DPCPX has been used to study the role of adenosine receptors in these processes.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-8-2-4-11-9(6-8)7-12(21-11)15(20)16-10-3-5-13(18)17-14(10)19/h2,4,6-7,10H,3,5H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFAAYLNJVTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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